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molecular formula C11H22OSi B8496525 [(Cyclooct-1-en-1-yl)oxy](trimethyl)silane CAS No. 50338-42-6

[(Cyclooct-1-en-1-yl)oxy](trimethyl)silane

Cat. No. B8496525
M. Wt: 198.38 g/mol
InChI Key: MMUUZRNWNNGGTG-UHFFFAOYSA-N
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Patent
US07807619B2

Procedure details

To a solution of silyl enol ether 6 (57.8 g, 291 mmol) in DMF (350 mL) was added a solution of Selectfluor (124 g, 349 mmol) in DMF (150 mL) over 1 h at rt. The solution was allowed to stir for 12 h. The reaction was quenched with 30 mL of H2O, and the DMF was removed on a rotary evaporator. The residue was diluted with hexanes (500 mL), washed with H2O (3×200 mL) and brine (1×50 mL), and dried over MgSO4. Following column chromatography (30:1 to 15:1 pentane/ether), a white solid was isolated (38.4 g, 91%, Rf=0.30 in 9:1 pentane/ether), mp 48.1-49.8° C. IR: 3429, 2932, 2859, 1721, 1709 cm−1. (Lit: 1710 cm−1) (Rozen and Menahem. J. Fluorine Chem. (1980), 16, 19-31). 1H NMR (CDCl3, 400 MHz): δ 1.25 (m, 1H), 1.38-1.55 (m, 4H), 1.61 (m, 1H), 1.73 (m, 1H), 2.05 (m, 3H), 2.30 (m, 1H), 2.55 (m, 1H), 4.86 (ddd, 1H, J=49.6, 6.4, 2.8 Hz). (Lit: 1H NMR (CDCl3, 250 MHz): δ 1.36-2.7 (m, 12H), 4.9 (dm, 1H, J=49.5 Hz) (Chambers and Hutchinson J. Fluorine Chem. (1998) 89, 229-232) 13C NMR (CDCl3, 100 MHz): δ 20.3 (d, J=4.0 Hz), 24.4 (d, J=6.0 Hz), 24.5, 26.9, 32.2 (d, J=11.0 Hz), 39.3, 94.7 (d, J=185.0 Hz), 213.4 (d, J=21.0 Hz). (Lit: 13C NMR (CDCl3, 50 MHz): δ 20.5 (d, J=3.6 Hz), 24.6 (d, J=3.7 Hz), 24.7, 27.2, 32.7 (d, J=21.0 Hz), 39.6, 91.5 (d, J=184.7 Hz), 213.9 (d, J=20.9 Hz) (Chambers and Hutchinson (1998) supra) 19F NMR (CDCl3, 376 MHz): 8-190.7 (m). (Lit: 19F NMR (CDCl3, 235 MHz): δ-191.6 (m) (Chambers and Hutchinson (1998) supra)
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][Si](C)(C)C)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[B-](F)(F)(F)[F:15].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.FF>CN(C=O)C>[F:15][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:1]1=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
57.8 g
Type
reactant
Smiles
C1(=CCCCCCC1)O[Si](C)(C)C
Name
Quantity
124 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 30 mL of H2O
CUSTOM
Type
CUSTOM
Details
the DMF was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was diluted with hexanes (500 mL)
WASH
Type
WASH
Details
washed with H2O (3×200 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
a white solid was isolated (38.4 g, 91%, Rf=0.30 in 9:1 pentane/ether), mp 48.1-49.8° C

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
FC1C(CCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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